

femAB depletion growth defects pseudomulticellular morphology

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Compound Focus: Pentaglycine

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Troubleshooting Guide: femAB Depletion

Q: What are the expected growth and morphological defects upon depleting femAB in *Staphylococcus aureus*?

A: Depleting the *femAB* operon is lethal for *S. aureus* and results in a distinctive **pseudomulticellular morphology**, where cells contain multiple, often mis-placed and perpendicular, division septa [1]. This is accompanied by a severe growth defect and eventual cell lysis [1].

Observation	Description in femAB-Depleted Cells	Underlying Cause / Functional Impact
Growth in Liquid Culture	No growth in the absence of inducer; reduced growth rate at low inducer concentrations [1].	Essential function of <i>femAB</i> in cell wall synthesis; lethal depletion [1].
Cell Viability (CFUs)	Severe loss of colony-forming units upon depletion [1].	Loss of cell integrity and lysis [1].
Cell Morphology	Pseudomulticellular forms with multiple, often perpendicular septa [1].	Defective cell division and septum formation due to

Observation	Description in femAB-Depleted Cells	Underlying Cause / Functional Impact
		impaired peptidoglycan cross-linking [1].
Peptidoglycan (PG) Composition	Massive accumulation of monomeric muropeptides with a single glycine; absence of pentaglycine cross-bridges and higher-order crosslinked muropeptides (dimers, trimers) [1].	FemAB is required for adding the 2nd-5th glycines to form the pentaglycine interpeptide bridge for PG cross-linking [2] [1].
Membrane Integrity	Membrane rupture and cell lysis [1].	The poorly crosslinked cell wall cannot withstand the cell's internal turgor pressure [1].

Q: What is the molecular function of the femAB operon, and why is its depletion so detrimental?

A: The *femAB* operon encodes non-ribosomal peptidyl transferases (FemA and FemB) that synthesize the **pentaglycine cross-bridges** in the peptidoglycan of *S. aureus* [2] [1].

- **FemA:** Adds the second and third glycine residues to the growing interpeptide bridge [2] [1].
- **FemB:** Adds the fourth and fifth glycine residues [2] [1].

These bridges are essential for cross-linking the glycan strands in the peptidoglycan, forming a rigid meshwork that protects the cell from bursting due to internal turgor pressure. Depleting FemAB results in a peptidoglycan lacking these bridges, which is mechanically weak and leads to cell lysis [1].

Experimental Protocols & Validation

For researchers investigating *femAB*, here are key methodologies and validation steps from recent studies.

Protocol 1: Constructing and Analyzing a Conditional femAB Mutant

This protocol outlines the creation of an IPTG-inducible *femAB* strain and core analysis methods [1].

Step	Methodology Description	Key Parameters / Tips
1. Strain Construction	Place the <i>femAB</i> operon under control of an IPTG-inducible promoter (e.g., P _{spac}) in the chromosome. Include a plasmid-encoded <i>lacI</i> repressor to minimize basal expression [1].	Use clinically relevant MRSA strains like MW2 or COL [1].
2. Growth Curve Analysis	Grow the conditional mutant in liquid medium with varying IPTG concentrations (0 μM, 10 μM, 25 μM, 500 μM). Monitor optical density over 10+ hours [1].	No growth in 0 μM IPTG confirms essentiality. Growth at 10 μM indicates minimal required expression [1].
3. Phenotypic Confirmation	Viability Assay: Measure colony-forming units (CFUs) from induced vs. non-induced cultures [1]. Microscopy: Use super-resolution structured illumination microscopy (SIM). Stain with membrane (FM 4-64), peptidoglycan (vancomycin-FL), and DNA dyes [1].	CFU loss confirms lethality. Microscopy reveals pseudomulticellular forms and membrane defects [1].
4. Peptidoglycan Composition Analysis	Harvest cells, purify and digest peptidoglycan to muropeptides. Separate via HPLC and analyze profiles [1].	Look for accumulation of peak 4 (monoglycyl monomer) and loss of peak 5 (pentaglycyl monomer) and cross-linked oligomers [1].

Protocol 2: Cell Morphology Assay for Live-Cell Tracking

This general protocol for quantifying cell morphology can be adapted to monitor the pseudomulticellular phenotype in real-time without invasive staining [3].

Cell Morphology Assay Workflow

Seed cells (5% confluence)

Attach cells (2-24 hours)

Sterilize and apply HoloLid

Add treatment to cells

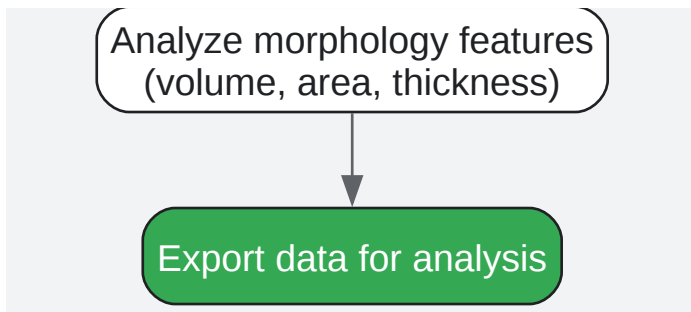
Auto-calibrate instrument

Setup experiment map

Define capture positions
and time-lapse settings

Run and monitor experiment

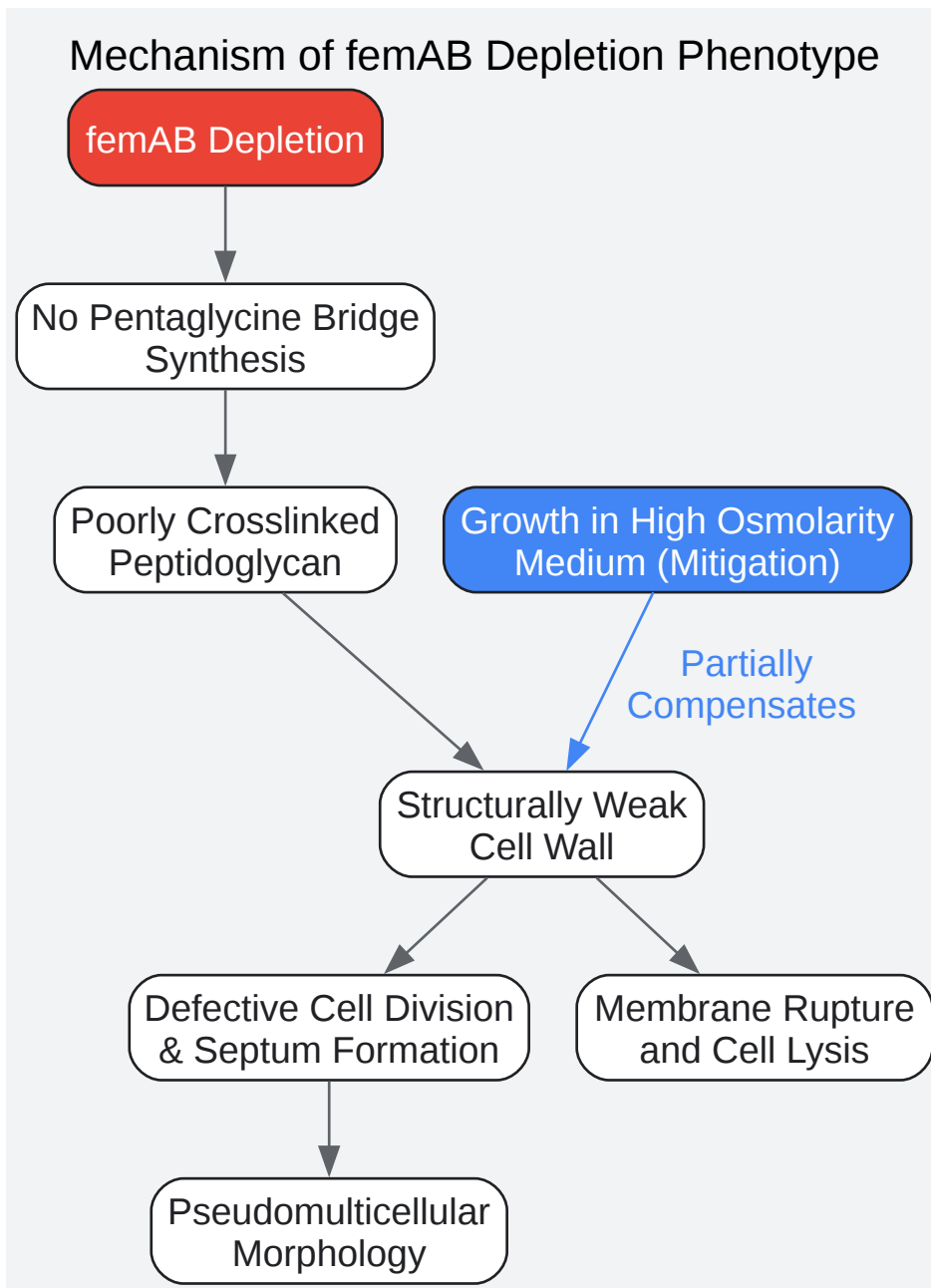
Identify cells and
adjust segmentation



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Key Insights and Mechanism Diagram

The pseudomulticellular morphology arises because the **pentaglycine** bridges are essential for proper cell division. The following diagram summarizes the mechanism linking *femAB* depletion to the observed cell defects.



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- **Essentiality of femAB:** Earlier studies suggested *femAB* mutants were viable but grew poorly, likely because those strains had acquired secondary compensatory mutations that allowed survival under laboratory conditions [2] [1]. A clean, conditional mutant without such mutations proves that *femAB* is essential [1].
- **Phenotype Rescue:** The deleterious effects of *femAB* depletion can be partially mitigated by growing cells in a medium with **drastically increased osmolarity** [1]. This supports the conclusion that the primary function of the **pentaglycine**-crosslinked peptidoglycan is to withstand the cell's internal turgor pressure.

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